(R)-1-(1H-indazol-4-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(1H-indazol-4-yl)propan-2-amine is a chiral compound featuring an indazole ring, which is a nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1H-indazol-4-yl)propan-2-amine typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.
Chiral Center Introduction: The chiral center at the propan-2-amine moiety can be introduced using chiral catalysts or starting materials.
Final Coupling: The indazole ring is then coupled with the chiral propan-2-amine moiety under suitable reaction conditions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for ®-1-(1H-indazol-4-yl)propan-2-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be employed to modify the indazole ring or the amine group.
Substitution: The indazole ring can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or halogenating agents are employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the indazole ring.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(1H-indazol-4-yl)propan-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches.
Medicine
In medicinal chemistry, ®-1-(1H-indazol-4-yl)propan-2-amine is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new medications.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of ®-1-(1H-indazol-4-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole ring can engage in π-π stacking interactions, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: A simpler analog without the chiral propan-2-amine moiety.
2H-Indazole: Another indazole derivative with different substitution patterns.
1-(1H-Indazol-4-yl)ethanamine: A compound with a similar structure but a different alkyl chain.
Uniqueness
®-1-(1H-indazol-4-yl)propan-2-amine is unique due to its chiral center and specific substitution pattern. This uniqueness allows it to interact with molecular targets in ways that similar compounds cannot, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H13N3 |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
(2R)-1-(1H-indazol-4-yl)propan-2-amine |
InChI |
InChI=1S/C10H13N3/c1-7(11)5-8-3-2-4-10-9(8)6-12-13-10/h2-4,6-7H,5,11H2,1H3,(H,12,13)/t7-/m1/s1 |
InChI Key |
CELMIQIKEGPXAN-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](CC1=C2C=NNC2=CC=C1)N |
Canonical SMILES |
CC(CC1=C2C=NNC2=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.